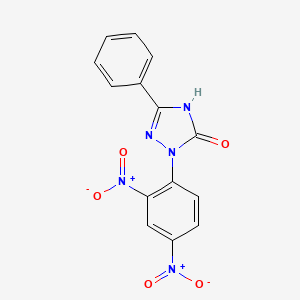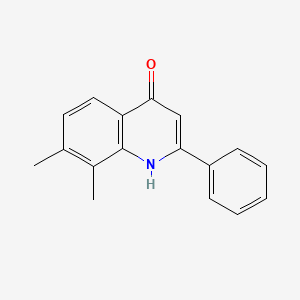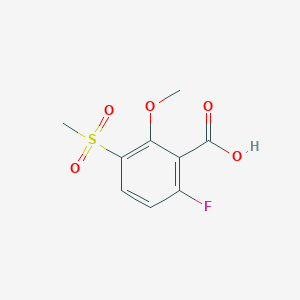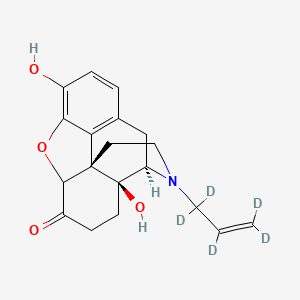
Tetra(4-aminophenyl)porphyrin, TPAPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(4-aminophenyl)porphyrin is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system, which play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetra(4-aminophenyl)porphyrin typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can be further purified through recrystallization or chromatography. The reaction conditions often include the use of solvents like propionic acid or acetic acid, and the process may be catalyzed by acids such as trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for tetra(4-aminophenyl)porphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(4-aminophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a wide range of functionalized porphyrins with different properties.
Applications De Recherche Scientifique
Tetra(4-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Its ability to bind to metals makes it useful in the development of diagnostic agents and therapeutic drugs.
Mécanisme D'action
The mechanism by which tetra(4-aminophenyl)porphyrin exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells.
Comparaison Avec Des Composés Similaires
Tetra(4-aminophenyl)porphyrin can be compared to other porphyrin derivatives, such as:
Tetra(4-methoxyphenyl)porphyrin: This compound has methoxy groups instead of amino groups, which can alter its electronic properties and reactivity.
Tetra(4-carboxyphenyl)porphyrin: The presence of carboxyl groups can enhance the compound’s solubility in water and its ability to form metal complexes.
Tetra(4-pyridyl)porphyrin: The pyridyl groups can participate in coordination chemistry, making this compound useful in the development of metal-organic frameworks
Tetra(4-aminophenyl)porphyrin is unique due to its amino groups, which provide sites for further functionalization and enable a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C44H34N8 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2 |
Clé InChI |
WLCKPHYUFDYULK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)

![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)






![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


